molecular formula C5H4BrNO B014649 3-Bromopyridine 1-oxide CAS No. 2402-97-3

3-Bromopyridine 1-oxide

Cat. No.: B014649
CAS No.: 2402-97-3
M. Wt: 174 g/mol
InChI Key: YUIBFWHMRBJHNV-UHFFFAOYSA-N
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Description

3-Bromopyridine 1-oxide (CAS: 2402-97-3) is a halogenated pyridine derivative where a bromine atom is positioned at the 3rd carbon of the pyridine ring, and the nitrogen atom is oxidized to an N-oxide. This structural modification significantly impacts its electronic properties and reactivity. The compound is synthesized via oxidation of 3-bromopyridine using methyltrioxorhenium and hydrogen peroxide, yielding a 55% product as an orange oil . Its molecular weight is 174 g/mol (as inferred from GCMS data), and it is used in organic synthesis, particularly in amination reactions and as a precursor for pharmaceuticals .

Preparation Methods

Oxidation of 3-Bromopyridine Using Peracetic Acid Generated In Situ

A pivotal method for synthesizing halogenated pyridine N-oxides involves the oxidation of the parent pyridine derivative with peracetic acid. While the patent EP0130333A1 explicitly details this process for 2-chloro- and 2-bromopyridines, the methodology is theoretically extensible to 3-bromopyridine. The reaction employs hydrogen peroxide (H₂O₂) and acetic acid to generate peracetic acid in situ, facilitated by catalysts such as maleic anhydride, phthalic anhydride, or maleic acid.

Reaction Conditions and Catalytic Optimization

The oxidation proceeds at temperatures between 20°C and 120°C, with optimal yields observed at 60–85°C . Key parameters include:

  • Molar Ratios : 1.2–2.0 moles of H₂O₂ per mole of 3-bromopyridine.

  • Acetic Acid : 0.75–1.4 moles per mole of substrate.

  • Catalyst Loading : 0.15–0.5 moles of maleic anhydride per mole of 3-bromopyridine.

The catalytic role of maleic anhydride enhances reaction efficiency by stabilizing intermediates and mitigating side reactions. For instance, in the 2-bromopyridine system, this approach achieves near-quantitative conversion to the N-oxide with minimal byproducts . Adapting these conditions to 3-bromopyridine would likely follow a similar pathway, though steric and electronic differences may necessitate adjustments in reaction time or temperature.

Work-Up and Isolation

Post-reaction, the mixture is typically neutralized with aqueous sodium hydroxide and extracted with dichloromethane. Solvent evaporation under reduced pressure yields the crude N-oxide, which is further purified via recrystallization or column chromatography. The patent reports yields exceeding 90% for 2-bromopyridine N-oxide, suggesting comparable efficiency for the 3-bromo analog .

Analytical Characterization of 3-Bromopyridine 1-Oxide

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): Peaks at δ 7.71 (d, J = 6.6 Hz, 1H), 8.24 (d, J = 5.1 Hz, 1H), and 8.75 (s, 1H) correspond to the aromatic protons of the pyridine ring, with deshielding observed at the N-oxide position .

  • IR Spectroscopy : Key absorptions include N-O stretching at 1274 cm⁻¹ and C-Br vibration at 670 cm⁻¹ .

Physicochemical Properties

  • Melting Point : 40–42°C .

  • Boiling Point : 130°C at 2 mmHg .

  • Density : 1.66 g/cm³ (predicted) .

Chemical Reactions Analysis

Types of Reactions: 3-Bromopyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

3-Bromopyridine 1-oxide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications in drug development include:

  • Antidepressants and Neurological Drugs : It is a key intermediate in the synthesis of zimeldine, a thymoleptic agent, and preclamol, a neurological drug. The presence of the bromine atom enhances the pharmacological activity of these compounds by influencing their interaction with biological targets .
  • N-Oxide Derivatives : The N-oxidation of 3-bromopyridine can lead to derivatives used in active pharmaceutical ingredients (APIs). For instance, N-oxide derivatives of pyridine compounds are common metabolic intermediates and can be found in drugs such as chlordiazepoxide and tirapazamine .

Agricultural Applications

In agriculture, this compound is utilized in the development of pesticides and herbicides. Its ability to act as a building block for more complex heterocyclic compounds allows for the creation of effective agrochemicals that target specific pests while minimizing environmental impact .

Material Science

The compound is also explored in the field of material science, particularly in the development of photovoltaic materials. Its unique electronic properties make it suitable for applications in organic solar cells and other electronic devices .

Synthetic Methodologies

The synthesis of this compound has been optimized through various methods:

  • Microreactor Technology : This method allows for efficient N-oxidation using m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions, resulting in high yields and purity .
  • Hydrobromic Acid Reaction : A novel synthetic route involves mixing pyridine with hydrobromic acid and hydrogen peroxide under mild conditions, which simplifies the production process and enhances yield .

Case Studies

Several studies highlight the versatility of this compound:

  • Mechanistic Studies : Research has demonstrated that this compound reacts with potassium amide in liquid ammonia through an elimination-addition mechanism, providing insights into its reactivity and potential for further functionalization .
  • Crystal Structure Analysis : Investigations into the crystal structure reveal significant intermolecular interactions that may influence its physical properties and reactivity .

Mechanism of Action

The mechanism of action of 3-Bromopyridine 1-oxide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Structural Analogues: Halogenated Pyridine N-Oxides

The reactivity and stability of pyridine N-oxides are influenced by the position and type of substituents. Key structural analogs include:

Compound Name CAS Number Substituent Position Halogen Type
2-Bromopyridine 1-oxide 14305-17-0 2 Bromine
3-Bromopyridine 1-oxide 2402-97-3 3 Bromine
4-Bromopyridine 1-oxide 14248-50-1 4 Bromine
3-Chloropyridine 1-oxide 1851-22-5 3 Chlorine

Key Observations :

  • Positional Effects : The 3-bromo substitution in this compound facilitates nucleophilic aromatic substitution (SNAr) at the 2-position due to the electron-withdrawing N-oxide group directing reactivity . In contrast, 2-bromopyridine 1-oxide exhibits distinct regioselectivity.
  • Halogen Effects: Bromine’s higher electronegativity compared to chlorine enhances the stability of intermediates in reactions. For example, this compound undergoes amination via an SN(EA) mechanism, forming 3-aminopyridine 1-oxide, whereas 3-chloropyridine 1-oxide may require harsher conditions due to weaker C–Cl bond polarization .

Reactivity in Amination Reactions

This compound reacts with potassium amide in liquid ammonia to yield 3-amino- and 3-(isopropylamino)pyridine 1-oxide. This contrasts with substituted derivatives:

  • 3-Bromo-6-methylpyridine 1-oxide: The methyl group at position 6 alters charge distribution via mesomeric effects, enabling a second pathway (SN(EA) via 3,4-didehydro intermediates) to produce 4-amino-6-methylpyridine 1-oxide as the major product .

Thermal Stability

Thermogravimetric analysis (TGA) of this compound-containing coordination polymers reveals a mass loss of 39.2% upon heating, attributed to ligand removal. This stability is comparable to its polymorphs (1-I and 1-II) but may differ from chloro or methyl-substituted analogs due to bromine’s higher atomic mass and bond strength .

Biological Activity

3-Bromopyridine 1-oxide is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on antimicrobial, antioxidative, and other pharmacological effects supported by case studies and research findings.

This compound has the molecular formula C5_5H4_4BrN2_2O, with a molecular weight of approximately 202.00 g/mol. The presence of the bromine atom and the N-oxide group significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated various derivatives, including 3-bromopyridine, against a range of microorganisms. The results demonstrated that compounds bearing the bromine substituent displayed significant inhibition against several bacterial strains.

Table 1: Antimicrobial Activity of 3-Bromopyridine Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStreptococcus pyogenes30 μg/mL
2-(1-adamantylthio)-3-bromopyridineStaphylococcus aureus30 μg/mL
N-acetyl-2-(1-adamantylthio)-3-acetamidopyridineSalmonella paratyphi A30 μg/mL

The compound was particularly effective against Streptococcus pyogenes , showing complete inhibition at low concentrations. This suggests its potential as a lead compound for developing new antimicrobial agents .

Antioxidative Activity

The antioxidative potential of this compound was assessed using the DPPH radical scavenging assay. While its antioxidative activity was relatively weak compared to standard antioxidants like α-tocopherol, it still exhibited some radical scavenging capabilities.

Table 2: Antioxidative Activity of Selected Compounds

CompoundRadical Scavenging Activity (%)
This compound21.08%
α-Tocopherol50.00%

The results indicate that while the antioxidative activity is modest, it is noteworthy that This compound has a higher scavenging effect than many other tested compounds .

Case Studies and Research Findings

A detailed investigation into the structure-activity relationship (SAR) of pyridine derivatives highlighted the significance of substituents on the pyridine ring in enhancing biological activity. For instance, modifications at the 2-position and the presence of an N-oxide group were crucial for maintaining antimicrobial efficacy.

Key Findings:

  • Antimicrobial Efficacy : The presence of bromine at the 3-position significantly enhances the compound's ability to inhibit bacterial growth.
  • Radical Scavenging : The N-oxide functionality contributes to the compound's antioxidative properties, although further modifications may enhance this activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromopyridine 1-oxide, and what are their key experimental parameters?

  • Methodology : A common synthesis involves oxidizing 3-Bromopyridine using methyltrioxorhenium (MTO) and hydrogen peroxide (H₂O₂). In a biphasic system (dichloromethane and aqueous H₂O₂), the reaction proceeds at room temperature for 18 hours, yielding 55% of the product after purification . MnO₂ is added post-reaction to quench excess peroxides. Key parameters include stoichiometric control of H₂O₂ and maintaining inert conditions to avoid side reactions.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Safety Measures :

  • Storage : Store at 2–8°C under inert atmosphere to prevent degradation .
  • PPE : Use nitrile gloves, EN 166-certified goggles, and chemical-resistant suits to avoid skin/eye contact .
  • Ventilation : Ensure local exhaust ventilation to minimize inhalation of dust/aerosols .
  • Spill Management : Contain spills with inert absorbents and avoid dispersal into drainage systems .

Q. How is this compound characterized structurally and spectroscopically?

  • Analytical Techniques :

  • Molecular Formula : C₅H₄BrNO (MW: 173.00 g/mol) .
  • Spectroscopy : ¹H/¹³C NMR and GC-MS (e.g., GC-MS m/z 174 [M−H]⁻) confirm purity and structure .
  • CAS Registry : 2402-97-3 for cross-referencing databases .

Advanced Research Questions

Q. How do ligand dissociation kinetics of this compound influence catalytic activity in transition-metal complexes?

  • Mechanistic Insights : In Ru-based catalysts (e.g., Grubbs-type systems), this compound ligands exhibit distinct dissociation pathways. Computational studies reveal that ligands cis to the N-heterocyclic carbene (NHC) dissociate faster (ΔG‡ = 18.3 kcal/mol) than trans ligands (ΔG‡ = 22.1 kcal/mol) due to longer Ru–N bond lengths (2.398 Å vs. 2.221 Å) . This lability enhances catalytic turnover in olefin metathesis .

Q. What strategies optimize regioselective functionalization of this compound in etherification reactions?

  • Optimization Framework :

  • Base/Solvent : KOH with 18-crown-6 in DMAc promotes 4-selective etherification with alcohols like 2-ethyl-1-hexanol .

  • Additives : KBr increases selectivity by stabilizing transition states via halide exchange.

  • Conditions : Optimal stoichiometry (1:1.2 pyridine:alcohol) and 60°C maximize yield (85%) .

    ParameterOptimal ValueEffect on Selectivity/Yield
    BaseKOH + 18-crown-6Enhances nucleophilicity
    SolventDMAcStabilizes ionic intermediates
    Temperature60°CAccelerates kinetics
    AdditiveKBr (0.5 equiv)Improves 4-selectivity

Q. How can computational modeling predict the reactivity of this compound in coordination chemistry?

  • Computational Approaches : Density Functional Theory (DFT) calculates Gibbs energy barriers for ligand dissociation and evaluates metal-ligand bond lengths. For example, Ru–N distances correlate with ligand lability, guiding catalyst design . Molecular dynamics simulations further model solvent effects on reaction pathways.

Q. Data Contradictions and Resolution

  • Synthetic Yield Variability : reports 55% yield for MTO-mediated synthesis, while other routes (e.g., photooxidation) may vary. Resolution lies in optimizing peroxide equivalents and reaction time.
  • Ligand Lability : Experimental vs. computational dissociation rates may differ due to solvent effects not fully captured in gas-phase DFT models. Hybrid QM/MM methods improve accuracy .

Properties

IUPAC Name

3-bromo-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-5-2-1-3-7(8)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIBFWHMRBJHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178755
Record name Pyridine, 3-bromo-, 1-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402-97-3
Record name Pyridine, 3-bromo-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2402-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-bromo-, 1-oxide
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Record name Pyridine, 3-bromo-, 1-oxide
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Record name 3-Bromopyridine N-oxide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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